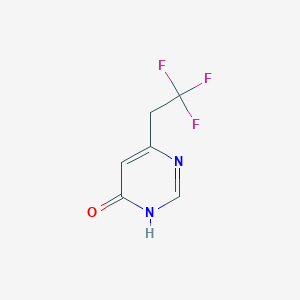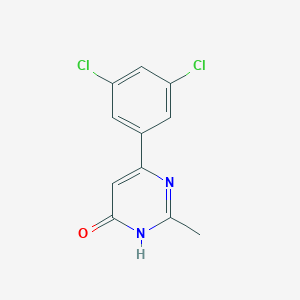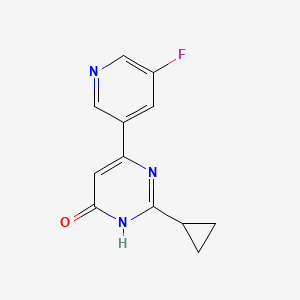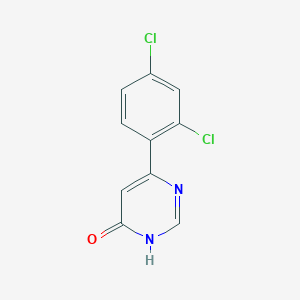
6-(2,4-二氯苯基)嘧啶-4-醇
描述
6-(2,4-Dichlorophenyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol core structure substituted with a 2,4-dichlorophenyl group
科学研究应用
Chemistry: 6-(2,4-Dichlorophenyl)pyrimidin-4-ol is used as an intermediate in the synthesis of more complex chemical compounds. It serves as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.
Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals.
生化分析
Biochemical Properties
6-(2,4-Dichlorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydrofolate reductase, an enzyme involved in the folate metabolic pathway. By inhibiting this enzyme, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can disrupt the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it has been observed to bind with certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Furthermore, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which leads to a decrease in the production of tetrahydrofolate, a crucial cofactor in nucleotide synthesis . This inhibition results in the disruption of DNA synthesis and cell proliferation. Additionally, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can bind to receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects.
Metabolic Pathways
6-(2,4-Dichlorophenyl)pyrimidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the folate metabolic pathway by inhibiting dihydrofolate reductase, leading to reduced synthesis of nucleotides . This inhibition can result in altered levels of metabolites and changes in metabolic flux. Additionally, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can influence other metabolic pathways by interacting with enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
The transport and distribution of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol within tissues is also dependent on its affinity for specific binding proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 6-(2,4-Dichlorophenyl)pyrimidin-4-ol can interact with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it can affect mitochondrial function and energy production by interacting with mitochondrial enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol typically involves the following steps:
Formation of Pyrimidin-4-ol Core: The pyrimidin-4-ol core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Substitution with 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction, where the pyrimidin-4-ol core reacts with 2,4-dichlorophenyl halide under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The reaction mixture is monitored and adjusted to optimize the reaction conditions.
化学反应分析
Types of Reactions: 6-(2,4-Dichlorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.
Substitution: Nucleophilic substitution reactions are common, where different substituents replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides are used.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents.
作用机制
The mechanism by which 6-(2,4-Dichlorophenyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
2,4-Dichlorophenol: A phenolic compound with similar chlorine substitution.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A herbicide with a similar dichlorophenyl group.
Uniqueness: 6-(2,4-Dichlorophenyl)pyrimidin-4-ol is unique due to its pyrimidin-4-ol core, which differentiates it from other dichlorophenyl compounds. This core structure imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUISHJMFWJOJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


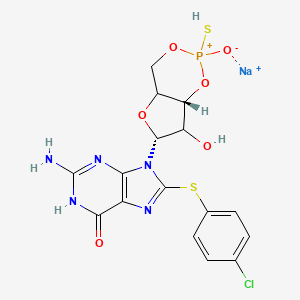
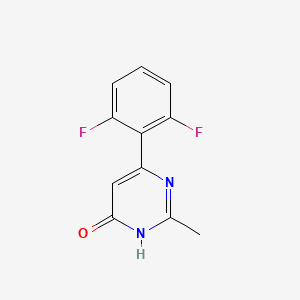
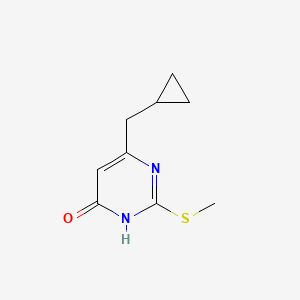
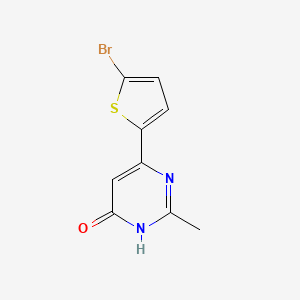
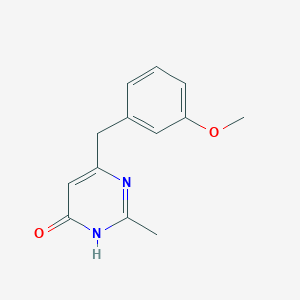
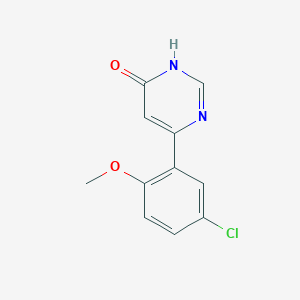
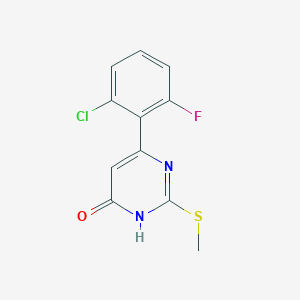
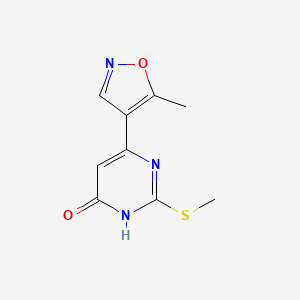
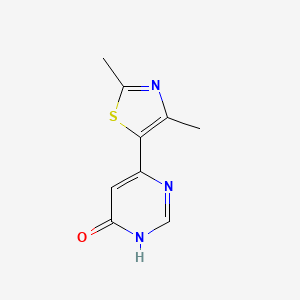
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)
